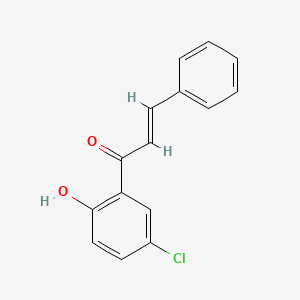

2'-羟基-5'-氯查耳酮

描述

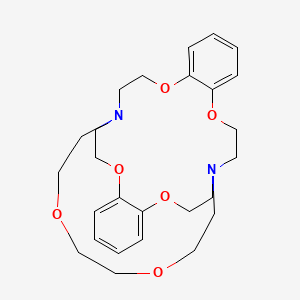

2’-Hydroxy-5’-chlorochalcone is a type of hydroxychlorochalcone, a class of compounds known for their simple structural form, structural versatility, and wide range of biological properties . These properties are attributed to the substitutions in the aromatic rings . Chalcones are secondary metabolites and precursors of the biosynthesis of flavonoids, with potential applications in the clinical area .

Synthesis Analysis

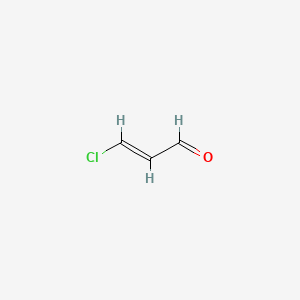

The synthesis of 2’-Hydroxy-5’-chlorochalcone and its derivatives can be carried out through Claisen-Schmidt condensation . This process involves the addition of nucleophiles of carbons to alkenes devoid of electrons . For example, 5′-chloro-2,3-dimethoxy-2′-hydroxy-chalcone was prepared using 5-chloro-2-hydroxy-acetophenone and 2,3-dimethoxy-benzaldehyde .Molecular Structure Analysis

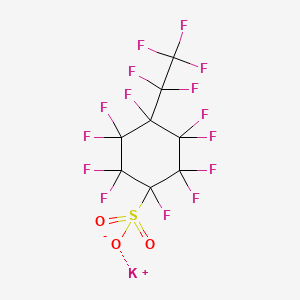

The molecular structure of 2’-Hydroxy-5’-chlorochalcone has been studied using Density Functional Theory (DFT) with the exchange-correlation functional M06-2X and the 6-311++G (2d,2p) basis set . The results were compared with experimental X-ray data to understand the effect of ortho- and para-chlorine substitution .Chemical Reactions Analysis

The chemical reactions of 2’-Hydroxy-5’-chlorochalcone involve charge transfer into the entire main carbon chain . This was investigated using frontier molecular orbitals (HOMO and LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) map .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-5’-chlorochalcone have been analyzed using Hirshfeld surface analysis . This analysis investigates the effect of ortho- and para-chlorine substitution on supramolecular arrangement and physical chemical properties .科学研究应用

分子结构和超分子排列

- 分子结构和共面性:Costa 等人(2021 年)的研究探索了羟基氯查耳酮的分子结构,包括 2'-羟基-5'-氯查耳酮。他们强调了邻位和对位氯取代对共面性、超分子排列和物理化学性质的影响,使用了赫希菲尔德表面分析、密度泛函理论 (DFT) 和实验 X 射线数据 (Costa 等人,2021).

合成和衍生物形成

- 氯化异黄酮的合成:Levai 和 Tökés(1982 年)报道了 6-氯京尼斯坦的合成,该过程涉及 2'-羟基-5'-氯查耳酮衍生物的氧化。该合成途径突出了羟基氯查耳酮在创建各种化合物中的潜力 (Levai & Tökés, 1982).

电荷转移和分子稳定性

- 氯化物位移对分子性质的影响:Costa 等人(2020 年)研究了羟基氯查耳酮中氯化物的位移如何影响分子性质。他们使用 DFT 和其他分子轨道技术来研究分子内的电荷转移和相互作用,这对于理解这些化合物的稳定性和反应性至关重要 (Costa 等人,2020).

光电应用

- 非线性光学材料研究:Patil 和 Dharmaprakash(2008 年)表征了由 2, 4, 5-三甲氧基-4'-氯查耳酮(一种相关化合物)合成的有机非线性光学单晶。这项工作表明羟基氯查耳酮在光电子学中的潜在应用,例如在有机发光二极管 (OLED) 和激光器的开发中 (Patil & Dharmaprakash, 2008).

药理学研究

- 对生物过程的抑制作用:Lim 等人(2000 年)研究了 2'-羟基查耳酮衍生物对大鼠晶状体醛糖还原酶和血小板聚集的抑制作用。他们的发现表明这些化合物在治疗慢性糖尿病并发症中具有潜在的治疗应用 (Lim 等人,2000).

作用机制

While specific mechanisms of action for 2’-Hydroxy-5’-chlorochalcone are not detailed in the retrieved papers, chalcones in general are known for their wide array of bioactivity . They have potential applications in the clinical area, such as anti-inflammatory, antibacterial, antimalarial, antioxidant, and others .

未来方向

属性

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYSLWFMZCXBQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Hydroxy-5'-chlorochalcone | |

CAS RN |

1218-24-2 | |

| Record name | 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1609245.png)

![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)